molecular formula C12H20FNO4 B8017884 (3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate CAS No. 1864003-52-0

(3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate

Cat. No.: B8017884
CAS No.: 1864003-52-0
M. Wt: 261.29 g/mol
InChI Key: YUFJCQYJBJXLJH-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate is a synthetic organic compound with the molecular formula C12H20FNO4 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

The synthesis of (3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The carboxylic acid groups are esterified using tert-butyl alcohol and an acid catalyst.

    Resolution of Racemate: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

(3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents such as sodium azide or potassium cyanide.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

(3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate include:

    (3,4)-Cis-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate: This is the cis isomer of the compound, differing in the spatial arrangement of its atoms.

    1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate: This compound lacks the trans configuration but shares similar functional groups.

    3-fluoropiperidine derivatives: Other derivatives with different substituents on the piperidine ring.

The uniqueness of this compound lies in its specific trans configuration and the presence of both tert-butyl and methyl groups, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (3R,4R)-3-fluoropiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFJCQYJBJXLJH-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122388
Record name 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864003-52-0
Record name 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864003-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.